N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide
Description
N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide is a complex organic compound that features a morpholine ring substituted with a thiomorpholine carbonyl group and a benzyl group
Properties
Molecular Formula |
C18H25N3O3S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide |
InChI |
InChI=1S/C18H25N3O3S/c22-17(19-12-15-4-2-1-3-5-15)14-20-6-9-24-16(13-20)18(23)21-7-10-25-11-8-21/h1-5,16H,6-14H2,(H,19,22) |
InChI Key |
LREWPBDZISCXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC(=O)NCC2=CC=CC=C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a sequence of coupling, cyclization, and reduction reactions. For instance, the synthesis might begin with the coupling of an amino alcohol with an α-haloacid chloride, followed by cyclization to form the morpholine ring, and subsequent functionalization to introduce the thiomorpholine carbonyl and benzyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of transition metal catalysis for key steps, such as the cyclization and coupling reactions, as well as the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
N-benzyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide can be compared with other similar compounds, such as:
N-benzyl-2-[2-(morpholin-4-yl)ethyl]acetamide: This compound lacks the thiomorpholine carbonyl group, which may affect its reactivity and biological activity.
N-benzyl-2-[2-(piperidin-4-yl)ethyl]acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
